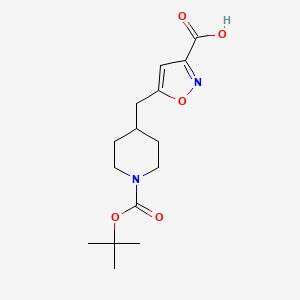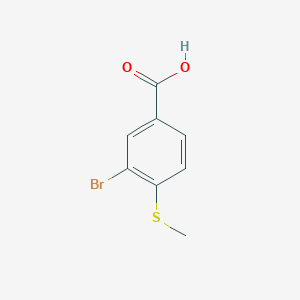![molecular formula C6H9ClF3NO B2749894 (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2375248-56-7](/img/structure/B2749894.png)
(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[410]heptane;hydrochloride is a complex organic compound known for its unique bicyclic structure This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions. The use of robust catalysts and reagents that facilitate the formation of the bicyclic structure is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction typically produces alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound is investigated for its potential biological activities. Its bicyclic structure and trifluoromethyl group are of interest in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its stability and reactivity profile make it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Industry
Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties are leveraged in the synthesis of advanced polymers and other high-performance materials.
作用機序
The mechanism by which (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which is crucial for precise molecular interactions.
類似化合物との比較
Similar Compounds
- (1R,6S,7R)-7-(Difluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane
- (1R,6S,7R)-7-(Methyl)-2-oxa-5-azabicyclo[4.1.0]heptane
Uniqueness
Compared to similar compounds, (1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. This makes it particularly valuable in applications where these properties are critical, such as in the development of pharmaceuticals and advanced materials.
特性
IUPAC Name |
(1R,6S,7R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCWVXUMTCPZHY-YMDUGQBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C(C2N1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@@H]([C@@H]2N1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)

![4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid](/img/structure/B2749818.png)

![N-benzyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide](/img/structure/B2749821.png)


![1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2749824.png)


![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2749830.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2749833.png)

